

Technical Guide: NMR Characterization of 2-Chloro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-5-(hydroxymethyl)phenol

CAS No.: 1261598-26-8

Cat. No.: B1429075

[Get Quote](#)

Executive Summary

This guide provides a comprehensive technical framework for the structural validation of **2-Chloro-5-(hydroxymethyl)phenol**, a critical intermediate in the synthesis of pharmaceutical agents (e.g., antifungal pharmacophores). Accurate characterization of this molecule requires navigating specific challenges: distinguishing regioisomers, resolving overlapping aromatic signals, and managing labile proton exchange.

This document moves beyond static spectral lists, offering a causal analysis of chemical shifts based on electronic substituent effects and providing self-validating protocols for experimental verification.

Structural Analysis & Strategy

The Molecule

- Core Scaffold: Phenol (C1-OH).
- Substituents: Chlorine at C2 (Ortho), Hydroxymethyl (-CH₂OH) at C5 (Meta).
- Spin System: The aromatic ring presents an AMX or ABX spin system depending on the magnetic field strength, with three non-equivalent protons: H3, H4, and H6.

Solvent Selection Strategy

The choice of solvent dictates the visibility of labile protons (-OH).

- DMSO-d6 (Recommended): Strong hydrogen bond acceptor. It "freezes" the exchange of phenolic and aliphatic hydroxyl protons, resulting in sharp, observable peaks. This is critical for confirming the presence of both -OH groups.
- CDCl₃: Often leads to broadened or invisible -OH signals due to rapid exchange and poor solubility of the polar diol system.

Experimental Protocol

Sample Preparation (Standardized)

To ensure reproducibility and minimize concentration-dependent chemical shift drift:

- Mass: Weigh 10–15 mg of the analyte.
- Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
- Vessel: Transfer to a clean, dry 5mm NMR tube.
- Homogenization: Sonicate for 30 seconds to ensure complete dissolution (crucial for accurate integration).
- Reference: Ensure the solvent contains TMS (0.00 ppm) or reference the residual DMSO pentet at 2.50 ppm.

¹H NMR Analysis (400 MHz, DMSO-d6)

Predicted Chemical Shifts & Assignments

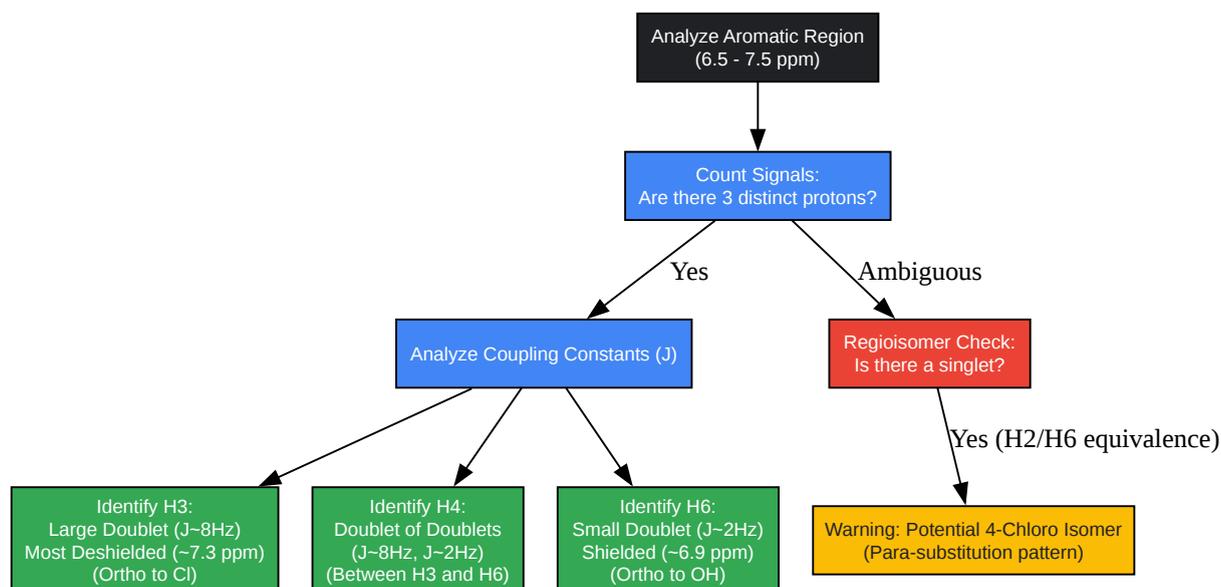
Note: Values are derived from high-fidelity substituent chemical shift additivity rules and experimental data of the structural analogue 2-chloro-5-methylphenol.

Proton	Type	Approx. Shift (δ ppm)	Multiplicity	Coupling (J Hz)	Mechanistic Explanation
-OH (Phenol)	Singlet (br)	9.80 – 10.10	s	-	Highly deshielded by aromatic ring current and H-bonding to DMSO.
H3	Aromatic	7.25 – 7.35	d	-8.2	Deshielded. Ortho to Cl (EWG-Inductive). Minimal shielding from meta-substituents.
H6	Aromatic	6.85 – 6.95	d	-2.0	Shielded. Ortho to Phenolic OH (Strong EDG). Meta coupling to H4 visible.
H4	Aromatic	6.70 – 6.80	dd	-8.2, 2.0	Shielded. Para to Phenolic OH. Shows strong ortho coupling (H3) and weak meta coupling (H6).

-OH (Alc)	Triplet	5.10 – 5.30	t	~5.5	Couples to the adjacent methylene (-CH ₂ -). Disappears with D ₂ O shake.
-CH ₂ -	Benzylic	4.35 – 4.45	d	~5.5	Deshielded by Oxygen. Appears as a doublet due to coupling with the aliphatic OH.

Structural Logic Workflow

The following diagram illustrates the deductive logic used to assign the aromatic region, distinguishing it from potential regioisomers (e.g., 4-chloro isomer).



[Click to download full resolution via product page](#)

Caption: Logic flow for assigning aromatic protons in **2-Chloro-5-(hydroxymethyl)phenol**, distinguishing it from symmetric impurities.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

Carbon NMR provides the backbone verification. The lack of symmetry in the molecule results in 7 distinct carbon signals.

Chemical Shift Data Table[1][2]

Carbon	Environment	Approx. ^{[1][2]} [3][4] Shift (δ ppm)	Signal Type	Assignment Logic
C1	Quaternary	153.0 – 155.0	C-OH	Most deshielded due to direct attachment to Oxygen (Phenol).
C5	Quaternary	140.0 – 142.0	C-Alkyl	Ipso carbon carrying the hydroxymethyl group.
C3	Methine (CH)	128.0 – 130.0	Ar-CH	Ortho to Chlorine; generally deshielded relative to other methines.
C2	Quaternary	118.0 – 120.0	C-Cl	Ipso carbon carrying Chlorine. Shielded relative to C-H due to "Heavy Atom Effect".
C4	Methine (CH)	118.0 – 119.5	Ar-CH	Para to OH. Shielded by resonance donation from Oxygen.
C6	Methine (CH)	114.0 – 116.0	Ar-CH	Ortho to OH. Strongly shielded by resonance.

C7	Methylene (CH ₂)	62.0 – 63.0	-CH ₂ OH	Typical benzylic alcohol region.
----	------------------------------	-------------	---------------------	----------------------------------

Troubleshooting & Purity Profiling

Common Impurities

In the synthesis of this intermediate (often via formylation of 2-chlorophenol or chlorination of 3-hydroxybenzyl alcohol), specific byproducts are common.

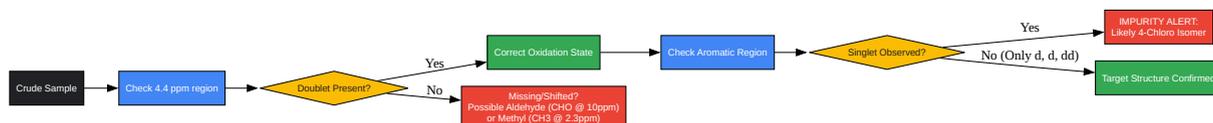
- 2-Chlorophenol (Starting Material): Look for a triplet at ~6.8 ppm and doublet at ~7.4 ppm. Lacks the aliphatic CH₂ signal at 4.4 ppm.
- 4-Chloro-3-(hydroxymethyl)phenol (Regioisomer): This is the most critical impurity.
 - Differentiation: The coupling pattern will change. The 4-chloro isomer has protons at positions 2, 5, and 6. H₂ (between OH and Cl) appears as a singlet. If you see a sharp aromatic singlet around 7.0 ppm, suspect the wrong isomer.

The D₂O Shake Test (Self-Validation)

To confirm the assignment of the -OH protons:

- Run the standard ¹H NMR in DMSO-d₆.^[5]
- Add 1 drop of D₂O to the tube and shake.
- Re-run the spectrum.
 - Result: The singlet at ~10.0 ppm (Phenol) and triplet at ~5.2 ppm (Alcohol) will disappear or broaden significantly.
 - Effect: The doublet at ~4.4 ppm (-CH₂-) will collapse into a singlet as the coupling to the OH is removed.

Purity Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow to detect oxidation byproducts and regioisomeric impurities.

References

- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1654 (2-Chloro-5-methylphenol analogue data). [\[Link\]](#)
- Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Substituent Chemical Shift Additivity Rules). [\[Link\]](#)
- PubChem. Compound Summary: 2-Chloro-5-methylphenol (CID 12008). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](https://sites.science.oregonstate.edu)
- [2. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](https://docbrown.info)

- [4. 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Technical Guide: NMR Characterization of 2-Chloro-5-(hydroxymethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1429075#1h-nmr-and-13c-nmr-of-2-chloro-5-hydroxymethyl-phenol\]](https://www.benchchem.com/product/b1429075#1h-nmr-and-13c-nmr-of-2-chloro-5-hydroxymethyl-phenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com